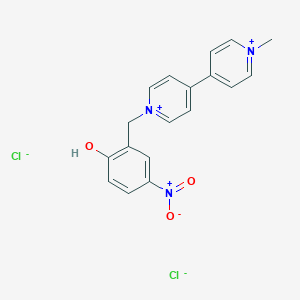
FSSIGVSAEZOKFT-UHFFFAOYSA-M
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(N-Methyl-4,4’-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane is a complex organic compound that features both bipyridinium and nitrophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(N-Methyl-4,4’-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane typically involves multi-step organic reactions. A common approach might include:
Formation of the bipyridinium core: This can be achieved through the reaction of pyridine derivatives under specific conditions.
Introduction of the nitrophenyl group: This step may involve nitration reactions followed by coupling with the bipyridinium core.
Methylation: The final step often involves methylation to introduce the N-methyl group.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic routes to maximize yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
1-(N-Methyl-4,4’-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including palladium on carbon or platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group might yield an amino derivative.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the development of materials with specific properties, such as conductive polymers or sensors.
作用機序
The mechanism by which 1-(N-Methyl-4,4’-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane exerts its effects involves interactions with molecular targets and pathways. The bipyridinium group may interact with electron-rich sites, while the nitrophenyl group can participate in redox reactions. These interactions can influence various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium (Paraquat): Known for its herbicidal properties.
1-(2-Hydroxy-5-nitrophenyl)-2,2,2-trifluoroethanol: Studied for its unique chemical properties.
特性
CAS番号 |
131690-25-0 |
|---|---|
分子式 |
C18H17Cl2N3O3 |
分子量 |
394.2 g/mol |
IUPAC名 |
2-[[4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]methyl]-4-nitrophenol;dichloride |
InChI |
InChI=1S/C18H16N3O3.2ClH/c1-19-8-4-14(5-9-19)15-6-10-20(11-7-15)13-16-12-17(21(23)24)2-3-18(16)22;;/h2-12H,13H2,1H3;2*1H/q+1;;/p-1 |
InChIキー |
FSSIGVSAEZOKFT-UHFFFAOYSA-M |
SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC3=C(C=CC(=C3)[N+](=O)[O-])O.[Cl-].[Cl-] |
正規SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC3=C(C=CC(=C3)[N+](=O)[O-])O.[Cl-].[Cl-] |
同義語 |
1-(N-methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane 4,4'-PQNP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















